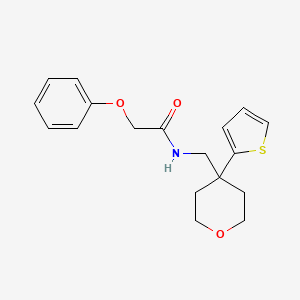

![molecular formula C17H15N3O2S B2524195 N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 865287-95-2](/img/structure/B2524195.png)

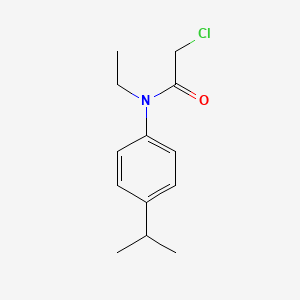

N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a tetrahydronaphthalene moiety

Mechanism of Action

Target of Action

Thiophene-based analogs, a key component of this compound, have been recognized as a potential class of biologically active compounds .

Mode of Action

It’s known that thiophene-based analogs play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Biochemical Pathways

Thiophene-based analogs are known to interact with various biochemical pathways due to their diverse biological effects .

Result of Action

Thiophene-based analogs have been associated with a variety of biological effects .

Biochemical Analysis

Biochemical Properties

It is known that thiophene-based compounds, such as this one, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions .

Cellular Effects

Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is anticipated that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is expected that the compound’s stability, degradation, and long-term effects on cellular function would be key areas of focus in in vitro or in vivo studies .

Dosage Effects in Animal Models

Future studies could include observing any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

Future studies could include investigating any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.

Coupling with Tetrahydronaphthalene: The final step involves coupling the thiophene-oxadiazole intermediate with a tetrahydronaphthalene derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Halogens, alkylating agents

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Hydrazine derivatives

Substitution: Various substituted thiophene derivatives

Scientific Research Applications

N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: This compound has potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Materials Science: The thiophene and oxadiazole rings make this compound suitable for use in organic semiconductors and light-emitting diodes (OLEDs).

Agriculture: It has shown fungicidal activity against various plant pathogens, making it a candidate for developing new fungicides.

Comparison with Similar Compounds

Similar Compounds

5-(Thiophen-2-yl)-1,3,4-thiadiazole: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.

Thiophene-2-carboxamide: Lacks the oxadiazole and tetrahydronaphthalene moieties.

Uniqueness

N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is unique due to the combination of its thiophene, oxadiazole, and tetrahydronaphthalene rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and exhibit a broad range of activities, making it a versatile compound for various applications.

Properties

IUPAC Name |

N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c21-15(13-8-7-11-4-1-2-5-12(11)10-13)18-17-20-19-16(22-17)14-6-3-9-23-14/h3,6-10H,1-2,4-5H2,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRATWLAHMWUWLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-[(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2524117.png)

![1,7-dimethyl-1H,3H,4H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione](/img/structure/B2524118.png)

![[2-Fluoro-5-(hydroxymethyl)phenyl]methanol](/img/structure/B2524121.png)

![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2524122.png)

![1-({tricyclo[4.3.1.1?,?]undecan-1-yl}methyl)pyrrolidine hydrochloride](/img/structure/B2524128.png)

![methyl5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B2524129.png)

![4-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2524131.png)

![2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(METHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2524135.png)